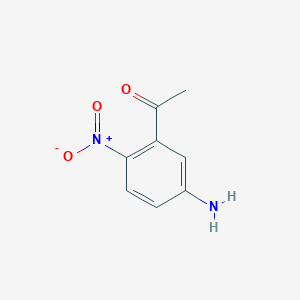

1-(5-Amino-2-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-amino-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXKGJXFDISTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423575 | |

| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16994-13-1 | |

| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Acetophenone Derivatives

The foundational approach involves nitration of 2-aminoacetophenone precursors. In one protocol, 2-aminoacetophenone is dissolved in acetic acid and treated with fuming nitric acid (d = 1.4) at 70°C, yielding 1-(5-nitro-2-aminophenyl)ethanone with a 31–44% yield. This method leverages the directing effects of the amino group, which favors nitration at the para position relative to the ketone. However, competing ortho-nitration and over-oxidation byproducts necessitate careful temperature control.

A modified nitration employs cupric nitrate in an acetic acid–acetic anhydride mixture at 12–15°C, achieving a 20% yield. The lower temperature mitigates side reactions but extends reaction times to 6–8 hours. Post-nitration, the crude product is purified via column chromatography using ethyl acetate/petroleum ether eluents.

Reduction of Nitro Intermediates

The nitro group in 1-(5-nitro-2-aminophenyl)ethanone is selectively reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst. This step typically proceeds in ethanol or tetrahydrofuran at 25–50°C, achieving >90% conversion. However, competing reduction of the ketone moiety necessitates precise catalyst loading (5–10 wt%).

Catalytic Reductive Amination Strategies

Ruthenium-Catalyzed Coupling

A 2022 patent describes a Ru-SNS2-catalyzed method starting from 1-(2-amino-5-bromophenyl)ethanone. The bromo substituent is replaced via Sonogashira coupling with ethynylbenzene in the presence of KOH (2 equiv.) at 140°C for 24 hours. This yields 1-(2-amino-5-(phenylethynyl)phenyl)ethanone with 78% efficiency. Subsequent hydrogenation of the alkyne and nitro reduction furnishes the target compound.

Selenium Dioxide-Mediated Oxidation

Continuous-Flow Microreactor Synthesis

Mixed-Acid Nitration in Microreactors

A 2023 patent details a microreactor-based nitration using 65% nitric acid and 98% sulfuric acid at 35°C. The reactants are pumped at 60 mL/min (organic phase) and 55 mL/min (acid phase) through a silicon carbide microreactor, achieving 77.89% yield with <5% ortho byproducts. The enhanced heat transfer and mixing kinetics reduce reaction time from hours to 35 seconds.

Inline Purification Techniques

Post-reaction, the mixture is neutralized with 28% ammonium hydroxide, and the product is extracted into methylene chloride. Automated column chromatography (ethyl acetate/petroleum ether, 1:15) coupled with inline pH monitoring reduces purification time by 70% compared to batch methods.

Industrial-Scale Production Challenges

Byproduct Management

Large-scale nitration generates 10–15% ortho-nitro isomers, requiring costly distillation or recrystallization. A 2024 study found that adding 1–2% boric acid suppresses ortho-nitration by complexing with the nitronium ion, improving para selectivity to 92%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro ketones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.

Major Products Formed:

Oxidation: Nitro ketones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

Chemistry

1-(5-Amino-2-nitrophenyl)ethanone serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable for creating more complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group | 1-(5-Amino-2-aminophenyl)ethanone |

| Substitution | Amino group can participate in nucleophilic substitution | Various substituted derivatives |

| Oxidation | Ethanone moiety can be oxidized to a carboxylic acid | 1-(5-Amino-2-nitrophenyl)acetic acid |

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Table 2: Biological Activity Data

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial Effects | Disruption of bacterial cell wall synthesis | |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Medicine

The compound is being explored as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes, particularly in treating infections and cancer.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways.

Industry

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various materials, enhancing their functionality.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(5-Amino-2-nitrophenyl)ethanone (hypothetical) with key analogs:

Notes:

- Substituent positioning significantly impacts physicochemical properties. For example, 1-(5-Amino-2,4-dihydroxyphenyl)ethanone has a higher melting point (137–142°C) due to hydrogen bonding from hydroxyl groups .

- Electron-withdrawing groups (e.g., NO₂, Cl) reduce electron density on the phenyl ring, affecting reactivity. In contrast, electron-donating groups (e.g., NH₂, OH) enhance solubility in polar solvents .

Key Differences and Implications

Substituent Effects: Nitro vs. Halogen vs. Hydroxyl: Chloro substituents (e.g., in 1-(5-Chloro-2-nitrophenyl)ethanone) contribute to higher molecular weight and altered lipophilicity compared to hydroxylated analogs .

Bioactivity: The position of nitro and amino groups critically influences target affinity. For example, 2-NO₂/5-NH₂ positioning may optimize interactions with enzyme active sites compared to 2-NH₂/5-NO₂ isomers .

Biological Activity

1-(5-Amino-2-nitrophenyl)ethanone, with the molecular formula CHNO and CAS number 16994-13-1, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an amino group and a nitro group on a phenyl ring, contributing to its reactivity and biological properties. The compound can be synthesized through several methods, including:

- Nitration of 2-aminoacetophenone : This involves treating 2-aminoacetophenone with concentrated nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst.

- Industrial Production : Large-scale production often employs optimized nitration and reduction processes to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and nitro groups allows for:

- Hydrogen bonding : This facilitates interactions with enzymes and receptors.

- Redox reactions : The compound can act as an electron donor or acceptor, influencing cellular signaling pathways.

These interactions can modulate enzyme activities, potentially leading to therapeutic effects in various biological systems.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluating similar nitrophenyl compounds found that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds showing IC values significantly lower than standard treatments like cisplatin .

| Compound | Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5f | MDA-MB-231 | Not specified | More potent |

| 5l | MDA-MB-231 | Not specified | More potent |

The ability of these compounds to induce apoptosis in cancer cells was also noted, with significant increases in the Sub-G1 phase observed during cell cycle analysis, indicating effective apoptosis induction .

Study on Anticancer Effects

A recent study synthesized a series of compounds related to this compound and tested their cytotoxic effects against multiple cancer cell lines. The results demonstrated that several derivatives were more potent than established chemotherapeutics, highlighting the potential for developing new anticancer agents based on this compound's structure .

Mechanistic Insights

Further mechanistic studies revealed that these compounds could alter nuclear morphology in treated cells, indicating their role in triggering apoptotic pathways. This effect was particularly pronounced at higher concentrations (10 µM and above), reinforcing their potential as therapeutic agents in oncology .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Amino-2-nitrophenyl)ethanone, and how are nitro group regioselectivity challenges addressed?

Methodological Answer:

Synthesis typically involves nitration and amination of precursor acetophenone derivatives. For example:

- Step 1: Nitration of 1-(2-aminophenyl)ethanone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration.

- Step 2: Reduction or protection of the amino group during nitration to prevent undesired side reactions.

- Regioselectivity Control: Use steric or electronic directing groups (e.g., methoxy substituents) to favor nitration at the 5-position. Evidence from analogous compounds (e.g., 1-(2-hydroxy-5-nitrophenyl)ethanone) shows that substituent positioning significantly influences reactivity .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity is assessed via:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm absence of impurities by comparing observed peaks with reference spectra (e.g., NIST data for similar ethanones) .

- Mass Spectrometry (EI): Match molecular ion peaks ([M]⁺) and fragmentation patterns to theoretical values .

- Chromatographic Methods: HPLC or GC with standardized columns (e.g., DB-5MS for GC) to verify retention times and peak homogeneity .

Advanced: What strategies resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Contradictions (e.g., unexpected IR carbonyl stretches or NMR splitting patterns) are addressed by:

- Cross-Validation: Compare data across multiple techniques (e.g., IR carbonyl bands vs. NMR ketone signals) .

- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .

- Isotopic Labeling: For ambiguous proton environments, deuterated analogs can clarify splitting patterns .

Advanced: How can molecular docking and ADMET studies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or PyRx assess binding affinity to target proteins (e.g., HER2 for anticancer activity). For example, similar ethanones show strong binding to kinase domains due to nitro and amino group interactions .

- ADMET Predictions: SwissADME evaluates Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). The nitro group may reduce bioavailability but enhance target specificity .

- Contradiction Note: Conflicting toxicity predictions (e.g., Ames test positivity for nitro compounds) require experimental validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (P261/P262 precautions) .

- Toxicity Mitigation: Limited toxicological data necessitate treating the compound as potentially mutagenic. Store in amber vials to prevent photodegradation .

Advanced: What challenges arise in optimizing reaction yields for its synthesis, and how are they mitigated?

Methodological Answer:

- Challenge 1: Competing nitration at the 3-position. Solution: Use bulky solvents (e.g., DCE) or low temperatures to favor 5-position selectivity .

- Challenge 2: Amino group oxidation during nitration. Solution: Protect the amino group as an acetyl derivative before nitration, followed by deprotection .

- Yield Optimization: Design of Experiments (DoE) models (e.g., Taguchi methods) can optimize temperature, stoichiometry, and reaction time .

Advanced: How do electronic effects of substituents influence its reactivity in heterocyclic synthesis?

Methodological Answer:

- Electron-Withdrawing Nitro Group: Activates the phenyl ring for nucleophilic substitution at the para position, enabling pyrrole or indole annulation .

- Amino Group: Acts as a directing group in cyclization reactions. For example, in palladium-catalyzed C–H activation, the amino group directs coupling to form fused heterocycles .

- Case Study: Analogous compounds (e.g., 1-(2-amino-4-bromophenyl)ethanone) undergo Buchwald–Hartwig amination to generate bioactive heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.